Radical Polymerization Reactivity: 1,2-Diphenyl-1-propene vs. trans-Stilbene and 1,3-Diphenylpropene
In radical polymerization, 1,2-Diphenyl-1-propene (1,2-DPP) exhibits a markedly different reactivity towards the benzoyloxy radical compared to its close structural analog, 1,3-diphenylpropene (1,3-DPP). The relative reactivity ratio for 1,2-DPP is 28, which is 3.5 times higher than that of 1,3-DPP (ratio of 8) [1]. This indicates 1,2-DPP is a more effective radical scavenger in this context. Furthermore, compared to the unsubstituted parent compound, trans-stilbene, which has a relative reactivity ratio of approximately 1 (as a reference for methyl methacrylate) [1], 1,2-DPP is a far more potent chain transfer agent. The study also notes that 1,2-DPP has almost no effect on the overall rates of polymerization, acting only as a weak transfer agent [2], which differentiates it from stronger inhibitors.
| Evidence Dimension | Relative reactivity towards benzoyloxy radical |
|---|---|
| Target Compound Data | Approximately 28 (relative to methyl methacrylate = 1) |
| Comparator Or Baseline | 1,3-Diphenylpropene: Approximately 8. trans-Stilbene: Approximately 1 |
| Quantified Difference | 3.5-fold higher reactivity for 1,2-DPP vs. 1,3-DPP. 28-fold higher vs. trans-stilbene. |
| Conditions | Benzoyl peroxide initiation at 60°C |
Why This Matters
For polymer chemists, this 3.5-fold difference in radical reactivity is critical for controlling polymer end-group functionality and molecular weight distribution, making 1,2-DPP a distinct choice for specific chain transfer applications.
- [1] Bevington, J. C., et al. Studies of end-groups in poly(methyl methacrylate) prepared using benzoyl peroxide in the presence of diphenylpropenes. European Polymer Journal, 2003, 39(5), 929-934. View Source
- [2] Bevington, J. C., et al. The effects of some phenyl derivatives of propene upon radical polymerizations. European Polymer Journal, 1983, 19(10-11), 991-995. View Source
